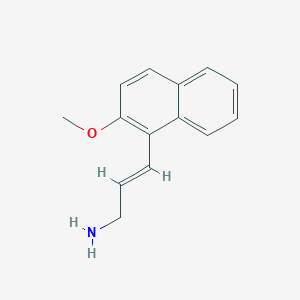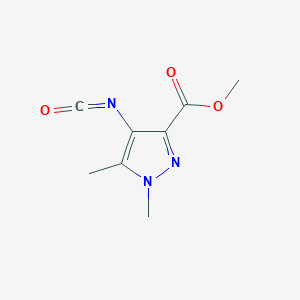![molecular formula C7H16ClNS B13613801 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is a chemical compound with the molecular formula C6H14ClNS. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methylsulfanyl group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl methyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
3-Methylpyrrolidinehydrochloride: Lacks the methylsulfanyl group.
3-[(Methylsulfanyl)methyl]pyrrolidine: Without the hydrochloride salt form.
3-Methyl-3-[(ethylsulfanyl)methyl]pyrrolidinehydrochloride: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is unique due to the presence of both a methyl group and a methylsulfanyl group on the pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
特性
分子式 |
C7H16ClNS |
|---|---|
分子量 |
181.73 g/mol |
IUPAC名 |
3-methyl-3-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-7(6-9-2)3-4-8-5-7;/h8H,3-6H2,1-2H3;1H |
InChIキー |
DNSJCSBOUWNTCR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)CSC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



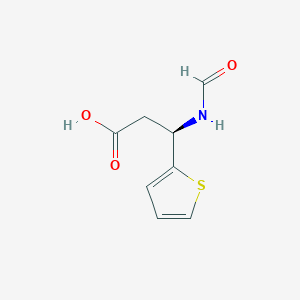
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)

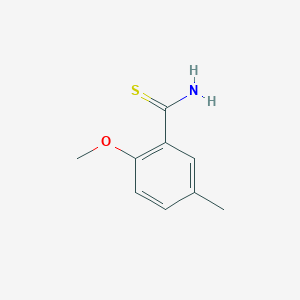
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)

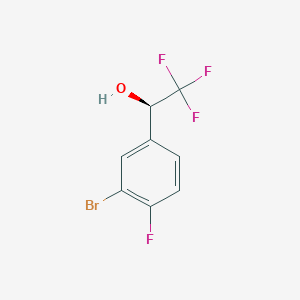
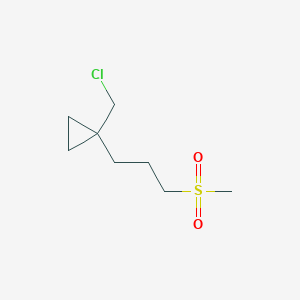
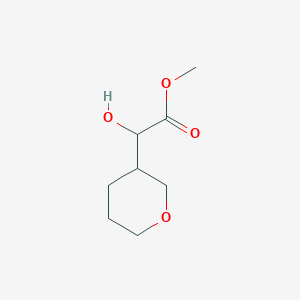
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
